molecular formula C9H12N2NaO9P B15287017 Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B15287017
M. Wt: 346.16 g/mol
InChI Key: WHRWYTJLFJEXDD-UHFFFAOYSA-M
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Description

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (CAS: 21931-53-3), commonly referred to as uridine-5'-diphosphate (UDP) trisodium salt, is a nucleotide derivative critical in biochemical pathways. Its molecular formula is C₉H₁₁N₂Na₃O₁₂P₂ (molecular weight: 470.11 g/mol), comprising a uracil base, ribose sugar, and two phosphate groups linked via phosphoanhydride bonds . UDP functions as a glycosyl donor in glycoconjugate biosynthesis and participates in glycogen metabolism and cell wall synthesis .

Properties

IUPAC Name

sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWYTJLFJEXDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the nitration-deamination of cytidine 5'-monophosphate (CMP) to yield uridine 5'-monophosphate (UMP), followed by sodium salt formation. The process proceeds as follows:

  • Base Deamination :
    Cytidylic acid undergoes deamination at the C4 position of the pyrimidine ring. Sodium nitrite (NaNO₂) in an acidic medium (HCl) generates nitrous acid (HNO₂), which converts the exocyclic amine group (-NH₂) of cytidine to a ketone (=O), forming uridine.

    $$
    \text{Cytidylic acid} + \text{HNO}2 \rightarrow \text{Uridylic acid} + \text{N}2 + \text{H}_2\text{O}
    $$

  • Salt Formation :
    The uridine monophosphate intermediate is neutralized with sodium hydroxide (NaOH) to produce the disodium salt.

Optimized Protocol (Patent CN104447922B)

  • Starting Materials :

    • Cytidylic acid (50 g)
    • Sodium nitrite (50 g)
    • Deionized water (150 mL)
    • Hydrochloric acid (37%, 50 mL)
    • Ethanol (95%, 300 mL)
  • Procedure :

    • Dissolve cytidylic acid in deionized water under stirring.
    • Add sodium nitrite and dissolve completely.
    • Slowly add hydrochloric acid dropwise at 0–5°C to maintain pH 3–4.
    • Heat the reaction mixture to 60°C for 2 hours.
    • Cool to room temperature and precipitate the product with ethanol.
    • Filter, wash with ethanol, and dry under vacuum.
  • Yield : 80–85%.

Critical Parameters

  • Temperature Control : Maintaining ≤5°C during HCl addition prevents side reactions (e.g., glycosidic bond cleavage).
  • pH Regulation : pH 3–4 ensures selective deamination without nucleotide degradation.
  • Precipitation : Ethanol volume must exceed three times the reaction volume to maximize yield.

Enzymatic Synthesis Pathways

Key Enzymatic Systems

  • Uridine Kinase :
    Catalyzes the phosphorylation of uridine using ATP:
    $$
    \text{Uridine} + \text{ATP} \xrightarrow{\text{Mg}^{2+}} \text{UMP} + \text{ADP}
    $$
    Reported yields: 60–70% in recombinant E. coli systems.

  • Nucleoside Phosphorylases :
    Multi-enzyme cascades convert uracil and ribose-1-phosphate to uridine, followed by phosphorylation.

Alternative Synthetic Routes

Glycal-Based Synthesis

A PMC protocol described the synthesis of 4′-O-CH₂ phosphonate derivatives using glycal intermediates:

  • Selenyl Glycal Activation :
    Treat 2′,3′-didehydro-2′,3′-dideoxyuridine with PhSeCl/AgClO₄ to form a selenuranium intermediate.
  • Phosphonate Addition :
    Diethyl (hydroxymethyl)phosphonate attacks the activated glycal.
  • Oxidation-Elimination :
    NaIO₄ oxidizes selenium, followed by OsO₄-mediated dihydroxylation.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Nitration-Deamination Cytidylic acid NaNO₂, HCl, 60°C, 2 h 80–85% High yield, scalable Requires corrosive acids
Enzymatic Uridine ATP, Mg²⁺, uridine kinase 60–70% Stereospecific, mild conditions High enzyme cost, low scalability
Phosphonate Uridine 5'-aldehyde Wittig reagent, Pd/C, H₂ 50–60% Stable analogues Complex steps, lower yield

Industrial-Scale Purification Strategies

Ethanol Precipitation

Crude UMP-Na₂ is precipitated by adding 3 volumes of ethanol, achieving 90–95% purity.

Ion-Exchange Chromatography

Further purification using DEAE-Sephadex A-25 resin (NaCl gradient elution) enhances purity to >99% for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate has numerous scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical studies to understand cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nucleotide analogs share core structural features—a nitrogenous base, ribose sugar, and phosphate groups—but differ in substituents, phosphorylation states, and biological roles. Below is a detailed comparison:

Structural Differences

Target Compound: UDP Trisodium Salt
  • Base : Uracil (2,4-dioxopyrimidine).
  • Phosphates : Two phosphate groups (diphosphate).
  • Formula : C₉H₁₁N₂Na₃O₁₂P₂ .
Cytidine-5'-Diphosphate (CDP) Trisodium Salt
  • Base: Cytosine (4-amino-2-oxopyrimidine).
  • Phosphates : Two phosphate groups.
  • Formula : C₉H₁₂N₃Na₃O₁₁P₂ (CAS: 34393-59-4) .
  • Key Difference: Cytosine’s amino group enhances hydrogen bonding in nucleic acid interactions compared to uracil.
Uridine-5'-Triphosphate (UTP) Disodium Salt
  • Base : Uracil.
  • Phosphates : Three phosphate groups (triphosphate).
  • Formula : C₉H₁₂N₂Na₂O₁₅P₃ (CAS: 19817-92-6) .
  • Key Difference : Additional γ-phosphate enables high-energy transfer in RNA synthesis and energy metabolism .
Guanosine-5'-Monophosphate (GMP) Disodium Salt
  • Base: Guanine (2-amino-6-oxopurine).
  • Phosphates : One phosphate group.
  • Formula : C₁₀H₁₂N₅Na₂O₈P (CAS: 5550-12-9) .
  • Key Difference : Purine base (guanine) confers distinct base-pairing and signaling roles (e.g., in G-protein pathways) .

Physicochemical Properties

Property UDP Trisodium Salt CDP Trisodium Salt UTP Disodium Salt GMP Disodium Salt
Molecular Weight 470.11 g/mol 485.14 g/mol 552.09 g/mol 407.18 g/mol
Solubility High in aqueous buffers High in water Soluble in water Soluble in water
pKa (Phosphate) ~1.5 (α), ~6.5 (β) ~1.5 (α), ~6.5 (β) ~1.5, ~6.5, ~4.3 (γ) ~0.9, ~6.1
Stability Stable at pH 6–8 Degrades in acidic conditions Labile γ-phosphate Stable at neutral pH
UDP Trisodium Salt
  • Role : Glycosyltransferase cofactor in glycogenesis and glycosylation .
  • Applications : Substrate in enzymatic assays, study of carbohydrate metabolism .
CDP Trisodium Salt
  • Role : Precursor in phospholipid (e.g., CDP-choline) and nucleic acid synthesis .
  • Applications : Lipid metabolism research, nucleotide synthesis .
UTP Disodium Salt
  • Role : RNA polymerase substrate, energy carrier (e.g., in glycogen synthesis) .
  • Applications : In vitro transcription, energy metabolism studies .
GMP Disodium Salt
  • Role : Flavor enhancer (umami taste), intracellular signaling .
  • Applications : Food additive, biochemical assays .

Research Findings and Key Distinctions

Metabolic Pathways

  • UDP and CDP are pivotal in carbohydrate and lipid metabolism, respectively, due to their base-specific interactions with enzymes .
  • UTP’s third phosphate group enables ATP-like energy donation, distinguishing it from UDP in RNA synthesis .

Stability and Reactivity

  • The γ-phosphate in UTP increases susceptibility to hydrolysis compared to UDP’s diphosphate .
  • GMP’s single phosphate reduces charge density, enhancing solubility for food industry applications .

Pharmacological Relevance

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing and characterizing this compound?

    • Synthesis : The compound can be synthesized via phosphorylation of the nucleoside intermediate using phosphoramidite chemistry or enzymatic phosphorylation. Key steps include protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups, followed by deprotection under controlled acidic conditions .
    • Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 1^1H, 13^13C, 31^31P NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Polarimetry can verify optical activity due to chiral centers in the tetrahydrofuran ring .
    Key Analytical Parameters
    Molecular Weight: 346.16 g/mol
    Optical Rotation: [α]D20[α]_D^{20} = +24° (c=1, H2_2O)
    31^31P NMR (D2_2O): δ 0.5 ppm (phosphate)

    Q. How can researchers assess the purity of this compound, and what thresholds are acceptable?

    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (λmax_{max} for pyrimidine) is standard. Use a C18 column and a gradient of 10–50% acetonitrile in ammonium acetate buffer (pH 5.0). Acceptable purity for biochemical assays is ≥95% .
    • Impurity Profiling : Identify byproducts (e.g., dephosphorylated derivatives) using LC-MS. Critical impurities (e.g., unreacted nucleosides) should be <1% .

    Q. What are the stability and optimal storage conditions for this compound?

    • Stability : The compound is hygroscopic and degrades under acidic (pH < 4) or alkaline (pH > 9) conditions. Avoid prolonged exposure to light, which accelerates decomposition of the dioxopyrimidinyl moiety .
    • Storage : Store at –20°C in anhydrous, argon-flushed vials. Reconstitute in nuclease-free water for short-term use (≤1 week) .

    Advanced Research Questions

    Q. How does the phosphorylation state of this compound influence its role in nucleotide metabolism pathways?

    • Mechanistic Insight : The phosphate group enables binding to kinases (e.g., thymidine kinase) and incorporation into nucleic acid analogs. Studies using 32^{32}P radiolabeling show competitive inhibition of uridine monophosphate (UMP) synthesis in vitro .
    • Enzyme Interactions : Surface plasmon resonance (SPR) reveals a Kd_d of 2.3 μM for binding to human UMP-CMP kinase, suggesting potential as a transition-state analog .

    Q. How can researchers optimize detection protocols for trace amounts in chemiluminescent assays?

    • Troubleshooting : Non-specific signals may arise from residual alkaline phosphatase (ALP) in samples. Pre-treat samples with 10 mM EDTA to chelate ALP cofactors. Optimize CDP-Star substrate concentration to 0.1–0.5 mM for minimal background .
    • Sensitivity Enhancement : Use streptavidin-biotin amplification systems. Detection limits as low as 10 fmol have been achieved with optimized exposure times (30–60 sec) .

    Q. How should contradictory data regarding its biological activity (e.g., pro-apoptotic vs. anti-inflammatory effects) be resolved?

    • Data Reconciliation : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. ELISA for cytokine profiling). Contradictions may arise from cell-type-specific metabolism (e.g., differential expression of nucleoside transporters) .
    • Comparative Analysis : Benchmark against analogs like Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS 34393-59-4), which lacks the 2,4-dioxo modification but shows similar kinase inhibition .
    Structural Analogs and Key Differences
    Compound
    --------------------------------------------
    Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    Sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate

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